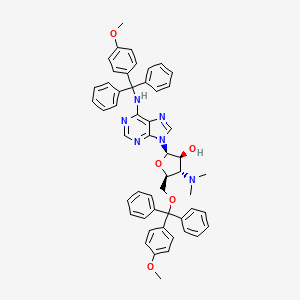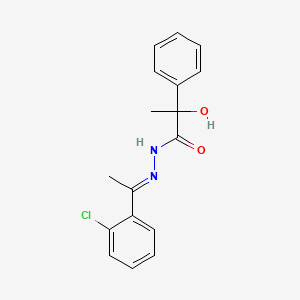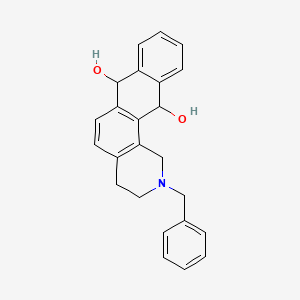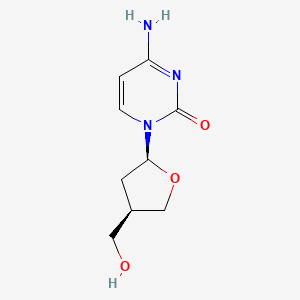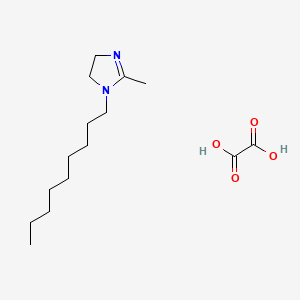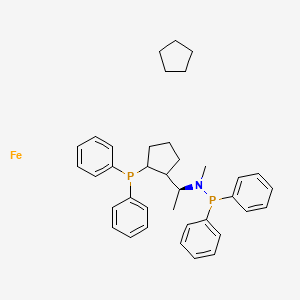
cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron as the central metal atom, coordinated with phosphanyl and cyclopentyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron typically involves the coordination of iron with the respective ligands. The process may include:
Ligand Preparation: Synthesis of the phosphanyl and cyclopentyl ligands.
Coordination Reaction: Combining the ligands with an iron precursor under controlled conditions, such as specific temperature and pressure.
Purification: Isolation and purification of the final product using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized for yield and purity, and the process is monitored using advanced analytical techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the iron center is oxidized.
Reduction: Reduction reactions may involve the reduction of the iron center or the ligands.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, or other reducing agents.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions may produce new organometallic complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Synthesis: It can be a precursor for synthesizing other organometallic compounds.
Biology
Biochemical Studies: The compound may be used to study metal-ligand interactions in biological systems.
Medicine
Drug Development:
Industry
Material Science: Applications in developing new materials with unique properties, such as magnetic or electronic materials.
Mecanismo De Acción
The mechanism of action involves the interaction of the iron center with the ligands, leading to various chemical transformations. The molecular targets and pathways depend on the specific application, such as catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentadienyliron dicarbonyl dimer
- Iron pentacarbonyl
- Ferrocene
Uniqueness
Cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron is unique due to its specific ligand structure, which may impart distinct reactivity and properties compared to other iron-based organometallic compounds.
Propiedades
Fórmula molecular |
C37H45FeNP2 |
|---|---|
Peso molecular |
621.6 g/mol |
Nombre IUPAC |
cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron |
InChI |
InChI=1S/C32H35NP2.C5H10.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-14,16-23,26,31-32H,15,24-25H2,1-2H3;1-5H2;/t26-,31?,32?;;/m0../s1 |
Clave InChI |
AEEJPQSNIIFGAZ-DMAOYICYSA-N |
SMILES isomérico |
C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
SMILES canónico |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




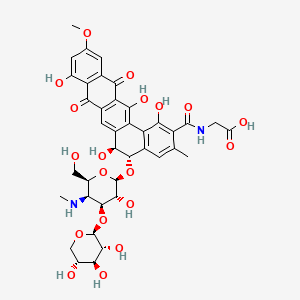
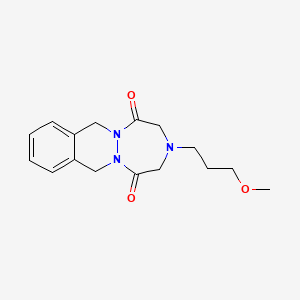

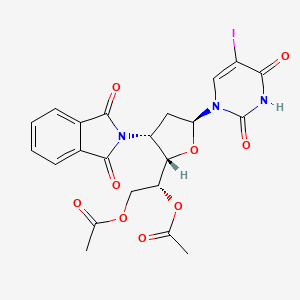

![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)

